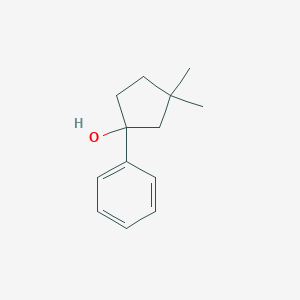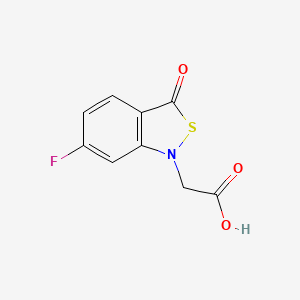
2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a fluorine atom, a keto group, and an acetic acid moiety attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions to form the benzothiazole core.
Oxidation: The keto group at the 3-position is introduced via oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of cost-effective and scalable reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzothiazoles.
科学的研究の応用
Chemistry
In chemistry, 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom and keto group in this compound may enhance its biological activity and selectivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Compounds with similar structures have shown promise as enzyme inhibitors, receptor modulators, and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom and keto group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzothiazole ring may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(6-Bromo-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine.
2-(6-Chloro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Contains a chlorine atom instead of fluorine.
2-(6-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid: Features a methyl group at the 6-position.
Uniqueness
The presence of the fluorine atom in 2-(6-Fluoro-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its halogenated or methylated counterparts. The keto group further contributes to its reactivity and potential as a versatile intermediate in synthetic chemistry.
特性
分子式 |
C9H6FNO3S |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
2-(6-fluoro-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H6FNO3S/c10-5-1-2-6-7(3-5)11(4-8(12)13)15-9(6)14/h1-3H,4H2,(H,12,13) |
InChIキー |
WAJNJJNXYSFEBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N(SC2=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)
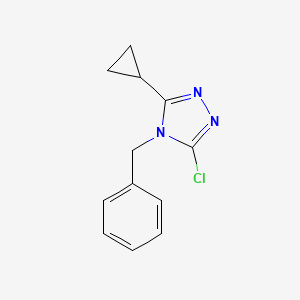
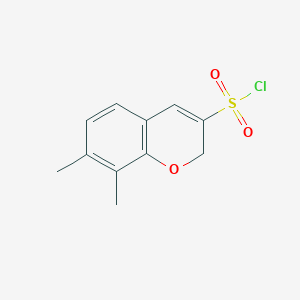
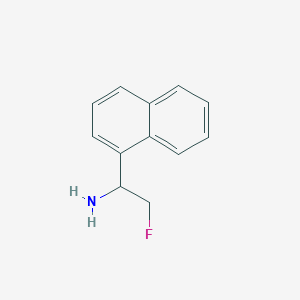
![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
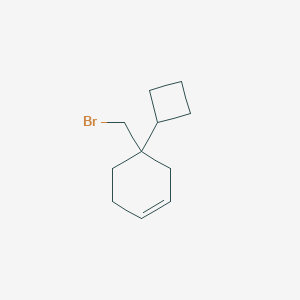
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)

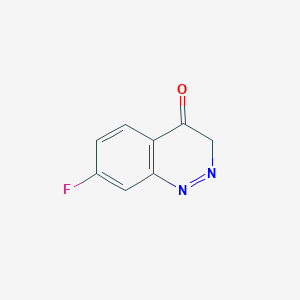
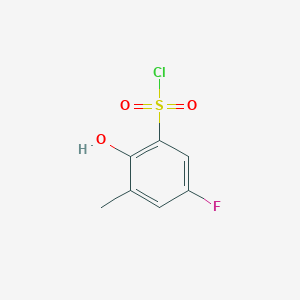
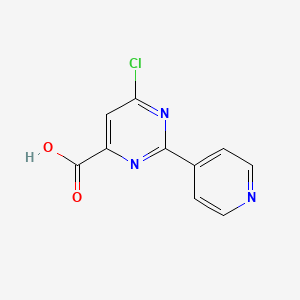
![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
